molecular formula C25H18FN3OS B2485347 2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034374-88-2

2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2485347
CAS No.: 2034374-88-2
M. Wt: 427.5
InChI Key: VRZHDNMHZBZSBF-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolo[3,2-d]pyrimidinone derivative featuring a fluorinated benzylthio group at position 2 and phenyl substituents at positions 3 and 5. The fluorine atom on the benzyl group likely enhances lipophilicity and metabolic stability, while the thioether linkage may contribute to binding interactions with biological targets.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3OS/c26-19-13-11-17(12-14-19)16-31-25-28-22-21(18-7-3-1-4-8-18)15-27-23(22)24(30)29(25)20-9-5-2-6-10-20/h1-15,27H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZHDNMHZBZSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-fluorobenzylthio Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the pyrimidine core, followed by the attachment of the 4-fluorobenzyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine core or the attached functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified pyrimidine derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its unique structural features.

    Biological Studies: The compound can be used to study the interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Pyrrolo[3,2-d]pyrimidinones vs. Thieno/Pyrido-Fused Analogs

  • Pyrrolo[3,2-d]pyrimidinones: The target compound’s pyrrolo-pyrimidine core (e.g., as in ) differs from thieno[3,2-d]pyrimidinones (e.g., compounds 12, 3a, and 3b in ) and pyrido-thieno-pyrimidines (e.g., compounds 6b–6d in ).
  • Electronic Effects: Thieno-pyrimidines (e.g., compound 3b in ) exhibit reduced aromaticity due to sulfur’s larger atomic size, which may lower π-stacking efficiency compared to pyrrolo-pyrimidines .

Substituent Effects

Fluorinated vs. Non-Fluorinated Benzylthio Groups

  • Methoxy vs. Chloro Substituents : Compounds 6c (4-methoxyphenyl) and 6d (4-chlorophenyl) in show melting points of 213–215°C and 228–230°C, respectively, indicating that electron-withdrawing groups (e.g., Cl) increase crystalline stability compared to electron-donating groups (e.g., OMe) .

Positional and Steric Variations

  • 3,7-Diphenyl Substitution: The target’s 3,7-diphenyl groups may enhance steric bulk, reducing rotational freedom and improving binding specificity compared to mono-substituted analogs like compound 13g in , which has a single phenyl group at position 5 .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Biological Activity Reference
2-((4-Fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Pyrrolo[3,2-d]pyrimidinone 4-Fluorobenzylthio (C2); 3,7-diphenyl N/A N/A Hypothesized kinase inhibition
2-((2-Methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Pyrrolo[3,2-d]pyrimidinone 2-Methylbenzylthio (C2); 3,7-diphenyl N/A N/A N/A
2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3a) Thieno[3,2-d]pyrimidinone 3-Methoxyphenyl (C2, C6); methyl (C3) 148–150 48 N/A
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Chromeno-pyrazolo-pyridine Thieno[2,3-d]pyrimidine (C3); methyl (C5); phenyl (C1) N/A 75 Anticancer, antimicrobial
6-((3-Fluorobenzyl)thio)-2-(oxetan-3-yl)-5-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (13g) Pyrazolo[3,4-d]pyrimidinone 3-Fluorobenzylthio (C6); oxetan-3-yl (C2); phenyl (C5) N/A 21.6 ALDH1A inhibition

Biological Activity

The compound 2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic molecule with significant potential in medicinal chemistry. Its structural features suggest a promising profile for various biological activities, particularly in the fields of oncology and antiviral research. This article reviews the biological activity associated with this compound, synthesizing findings from diverse research sources.

Structural Characteristics

The compound's structure includes:

  • A pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.
  • A thiol group linked to a 4-fluorobenzyl moiety , enhancing its reactivity and potential interactions with biological targets.
  • Multiple phenyl groups , which may contribute to its stability and influence its pharmacokinetic properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Properties

Studies have shown that pyrrolo[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation. In vitro assays have demonstrated the following:

  • IC50 values : Compounds in this class often exhibit low IC50 values against various cancer cell lines, indicating potent cytotoxicity. For instance, related compounds showed IC50 values ranging from 10 µM to 40 µM against human gastric cancer cells .
Compound NameCell Line TestedIC50 (µM)Observations
Compound AMDA-MB-23120Significant growth inhibition
Compound BHeLa15High selectivity towards cancer cells
Compound CA54935Moderate activity compared to controls

Antiviral Activity

The structural similarity of this compound to known antiviral agents suggests potential efficacy against viral infections. Preliminary studies indicate:

  • Mechanism of Action : Pyrrolo[3,2-d]pyrimidines may target viral polymerases or proteases, disrupting viral replication .

Case Studies

  • In Vitro Studies : A recent study evaluated a series of pyrrolo[3,2-d]pyrimidine derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the thiol and phenyl groups significantly affected the compounds' potency .
  • Kinase Inhibition : Another study focused on the kinase inhibitory activity of related compounds. The results showed inhibition rates against CDK1 and ALK kinases, suggesting a mechanism that could be exploited for cancer therapy .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step processes including:

  • Microwave-assisted synthesis : This technique has been shown to enhance yields and reduce reaction times.
  • Palladium-catalyzed coupling reactions : These methods are effective for forming carbon-sulfur bonds essential for creating the thiol moiety .

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